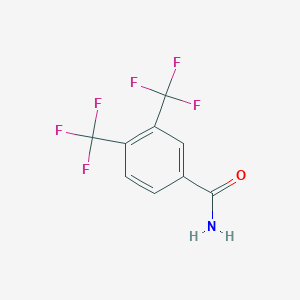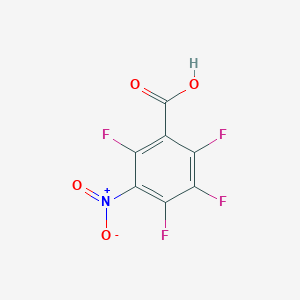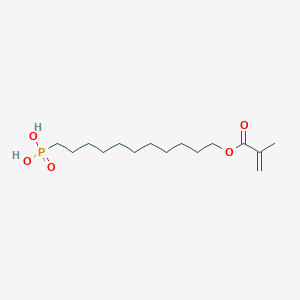
11-甲基丙烯酰氧基十一烷膦酸
描述
“11-Methacryloyloxyundecylphosphonic acid” is a chemical compound that is used for research and development . It is often used to create polymerizable surfaces .
Molecular Structure Analysis
The molecular structure of “11-Methacryloyloxyundecylphosphonic acid” is not explicitly detailed in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “11-Methacryloyloxyundecylphosphonic acid” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “11-Methacryloyloxyundecylphosphonic acid” are not explicitly detailed in the available resources .科学研究应用
表面改性和粘附性:膦酸基团因其与金属表面形成牢固键的能力而闻名。这种性质已被用于改性表面,例如不锈钢,以改善其特性。例如,11-(2-溴异丁酸酯)-十一烷基-1-膦酸已被用作原子转移自由基聚合 (ATRP) 的表面引发剂,允许聚合物刷直接从表面生长。该技术对于创建具有特定功能(例如亲水性或疏水性)的表面至关重要,并且可用于包括涂层和生物医学设备在内的各种应用中 (Minet 等,2009).
粘合剂聚合物的开发:膦酸单体在粘合剂聚合物的合成中显示出前景。它们的水解稳定性和良好的水溶性使其适合与基材形成牢固的键。这些单体的自由基聚合导致可用于各种粘合剂应用中的材料,包括牙科领域,突出了其多功能性和广泛使用的潜力 (Moszner 等,2001).
牙科应用:在牙科领域,已经合成并研究了新型膦酸甲基丙烯酸酯单体在牙科应用中的潜在用途。已经研究了这些单体的聚合行为和粘合性能,揭示了它们形成高质量牙科材料的能力。这些发现对于开发可提供改进的性能和使用寿命的新型牙科粘合剂和涂层至关重要 (Yeniad 等,2008).
提高耐腐蚀性:膦酸衍生物增强材料耐腐蚀性的能力尤其值得注意。例如,已证明将 11-(2-溴异丁酸酯)-十一烷基-1-膦酸接枝到基材上可以显着提高其耐腐蚀性,从而使这些涂层在恶劣环境中保护材料方面具有价值 (Barthélémy 等,2014).
自组装单层 (SAM) 中的分子组织:基于膦酸的氧化物表面上的 SAM 因其在传感器应用中的用途而备受关注。这些 SAM 中的顺序和排列会影响电子传输测量,这对于传感器的可靠性和可重复性至关重要。对羟基和甲基封端的膦酸酯薄膜的研究提供了对这些 SAM 的堆积和分子组织的见解,为传感器技术的发展做出了贡献 (Dubey 等,2010).
作用机制
Target of Action
11-Methacryloyloxyundecylphosphonic acid is primarily used as a coupling agent to create polymerizable surfaces . The primary targets of this compound are therefore the surfaces that need to be polymerized.
Result of Action
The primary result of the action of 11-Methacryloyloxyundecylphosphonic acid is the creation of polymerizable surfaces . This can enhance the properties of the surface, such as its durability, stability, and compatibility with other materials.
安全和危害
未来方向
生化分析
Biochemical Properties
11-Methacryloyloxyundecylphosphonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a coupling agent, facilitating the creation of polymerizable surfaces . The compound’s phosphonic acid group can form strong bonds with metal ions, making it useful in surface modification and adhesion processes. Additionally, 11-Methacryloyloxyundecylphosphonic acid can interact with proteins and enzymes involved in phosphorylation and dephosphorylation reactions, influencing cellular signaling pathways .
Cellular Effects
11-Methacryloyloxyundecylphosphonic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell surface receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 11-Methacryloyloxyundecylphosphonic acid can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of 11-Methacryloyloxyundecylphosphonic acid involves its ability to bind to biomolecules and modulate their activity. The compound can interact with enzymes, leading to either inhibition or activation of their catalytic functions . For example, 11-Methacryloyloxyundecylphosphonic acid can inhibit phosphatases, preventing the dephosphorylation of target proteins and thereby altering their activity and function. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Methacryloyloxyundecylphosphonic acid can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 11-Methacryloyloxyundecylphosphonic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 11-Methacryloyloxyundecylphosphonic acid can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 11-Methacryloyloxyundecylphosphonic acid can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological functions .
Metabolic Pathways
11-Methacryloyloxyundecylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to lipid metabolism, energy production, and cellular signaling . For example, 11-Methacryloyloxyundecylphosphonic acid can modulate the activity of enzymes involved in fatty acid synthesis and degradation, affecting lipid homeostasis and energy balance . Additionally, the compound can impact the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 11-Methacryloyloxyundecylphosphonic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, such as endocytosis or active transport . Once inside the cell, 11-Methacryloyloxyundecylphosphonic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 11-Methacryloyloxyundecylphosphonic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cell membrane, cytoplasm, or nucleus, depending on its interactions with cellular components . For example, 11-Methacryloyloxyundecylphosphonic acid can be targeted to the cell membrane through interactions with membrane-associated proteins or lipids . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
11-(2-methylprop-2-enoyloxy)undecylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O5P/c1-14(2)15(16)20-12-10-8-6-4-3-5-7-9-11-13-21(17,18)19/h1,3-13H2,2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHARNGDKAQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


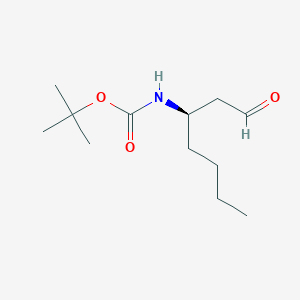

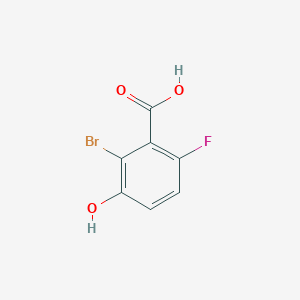
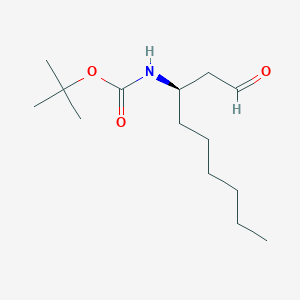
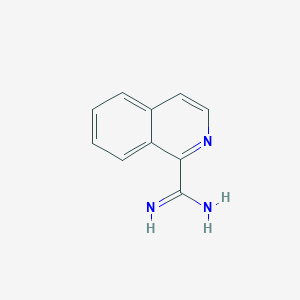
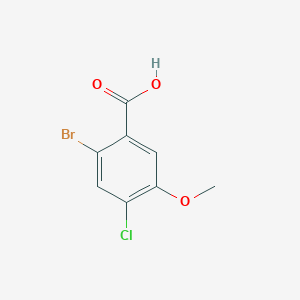
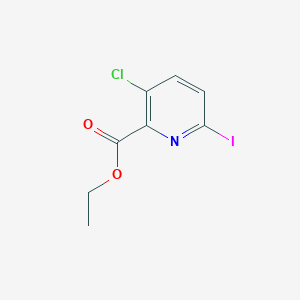
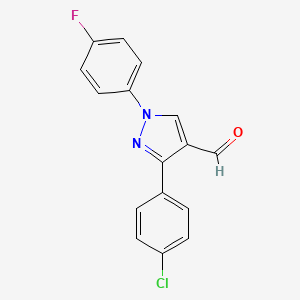
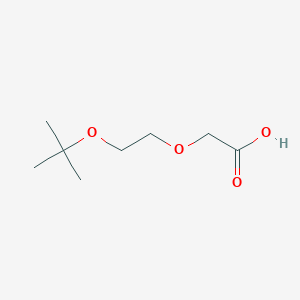
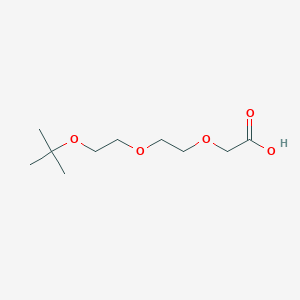
![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)

